Bis(2-ethylhexyl) isophthalate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h11,14-16,19-20H,5-10,12-13,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZOXVVKILCOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=CC=C1)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024619 | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-ethylhexyl) isophthalate is a clear light yellow viscous liquid. (NTP, 1992) | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

137-89-3 | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioctyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WDI822P2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl) Isophthalate: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) isophthalate (DEHIP) is a high-production-volume chemical, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers. Its widespread use, however, raises concerns regarding its potential impact on biological systems. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and a detailed examination of its known biological activities and metabolic pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, offering insights into the compound's characteristics and its interactions with biological signaling pathways. Experimental methodologies for its synthesis, purification, and analysis are also detailed to support further investigation.

Chemical Identity and Structure

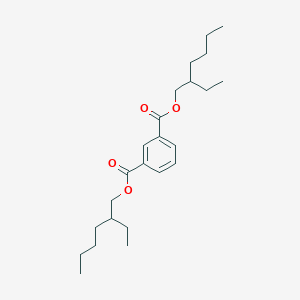

This compound is the diester of isophthalic acid and 2-ethylhexanol.[1] Its chemical structure consists of a central benzene ring with two carboxylate groups at positions 1 and 3, each esterified with a 2-ethylhexyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | bis(2-ethylhexyl) benzene-1,3-dicarboxylate[1] |

| Synonyms | Di(2-ethylhexyl) isophthalate, DOIP[2][3][4][5][6][7][8][9] |

| CAS Number | 137-89-3[1][2][3][4][5][8][9][10][11][12] |

| Molecular Formula | C24H38O4[1][2][3][4][12][13] |

| Molecular Weight | 390.56 g/mol [2][3][4][8][12] |

| InChI Key | WXZOXVVKILCOPG-UHFFFAOYSA-N[1][2] |

| SMILES | CCCCC(CC)COC(=O)C1=CC(=CC=C1)C(=O)OCC(CC)CCCC[1] |

Physicochemical Properties

This compound is a clear, light yellow, viscous liquid at room temperature.[1][14] It is characterized by its low volatility and insolubility in water.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear light yellow viscous liquid | [1][14] |

| Melting Point | -46 °C | [15][16] |

| Boiling Point | 211 °C at 2 mmHg | [3][15][16] |

| Density | Approximately 1.01 g/cm³ | [15][16] |

| Solubility in Water | Less than 1 mg/mL at 25 °C | [1] |

| Flash Point | 233 °C | [3][15][16] |

| Refractive Index | 1.4860 to 1.4900 | [15][16] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct esterification of isophthalic acid with 2-ethylhexanol in the presence of an acid catalyst.

Protocol: Esterification of Isophthalic Acid with 2-Ethylhexanol

-

Reaction Setup: A reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser is charged with isophthalic acid, a molar excess of 2-ethylhexanol (e.g., a 1:3 molar ratio), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction Execution: The mixture is heated to a temperature that allows for the azeotropic removal of water (typically 140-160 °C). The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up: After cooling, the reaction mixture is neutralized with a weak base solution (e.g., sodium carbonate solution). The organic layer is then washed with water to remove any remaining salts and catalyst.

-

Purification: The crude product is dried over an anhydrous salt (e.g., magnesium sulfate). The excess 2-ethylhexanol is removed by vacuum distillation. Further purification can be achieved by vacuum distillation of the final product to obtain pure this compound.

Analytical Methods for Characterization and Quantification

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of this compound in various matrices.

Protocol: GC-MS Analysis

-

Sample Preparation: For solid samples like plastics, a solvent extraction (e.g., with dichloromethane or hexane) is performed. For liquid samples, a liquid-liquid extraction may be necessary. An internal standard is typically added before extraction for accurate quantification.

-

GC Conditions: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used. The oven temperature is programmed to start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure good separation of the analytes.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 149, 167, 279).

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another common method for the analysis of this compound.

Protocol: HPLC-UV Analysis

-

Sample Preparation: Similar to GC-MS, sample preparation involves extraction and cleanup to remove interfering substances.

-

HPLC Conditions: A reversed-phase C18 column is typically used. The mobile phase is usually a mixture of acetonitrile and water, often with a gradient elution to achieve optimal separation.

-

Detection: A UV detector is set to a wavelength where this compound exhibits strong absorbance, typically around 224 nm.[17]

Biological Activity and Signaling Pathways

This compound and its metabolites have been shown to interact with several biological pathways, raising concerns about its potential as an endocrine disruptor and its role in other toxicological endpoints.

Metabolic Pathway

Upon ingestion, this compound is rapidly hydrolyzed by esterases to its monoester, mono(2-ethylhexyl) isophthalate (MEHIP), and 2-ethylhexanol. MEHIP is the primary metabolite and is considered to be the more biologically active compound. MEHIP can then undergo further oxidation by cytochrome P450 enzymes to form more polar metabolites that are subsequently excreted.

Interaction with Signaling Pathways

Recent studies have indicated that this compound and its metabolites can modulate several key signaling pathways, including:

-

Peroxisome Proliferator-Activated Receptors (PPARs): The monoester metabolite, MEHIP, has been shown to activate PPARα and PPARγ, which are involved in lipid metabolism and adipogenesis.[2][7][10][12]

-

Wnt Signaling Pathway: Some studies suggest that phthalates can interfere with the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.[18]

-

Notch Signaling Pathway: Evidence suggests that DEHIP and its metabolite MEHP can up-regulate the Notch signaling pathway, which may contribute to lipid accumulation in hepatocytes.[19][20]

-

Transforming Growth Factor-β (TGF-β) Signaling Pathway: Phthalates have been implicated in the modulation of the TGF-β signaling pathway, which plays a role in cell growth, differentiation, and immune regulation.[18]

References

- 1. fses.oregonstate.edu [fses.oregonstate.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. d-nb.info [d-nb.info]

- 10. academic.oup.com [academic.oup.com]

- 11. ilacadofsci.com [ilacadofsci.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. hitachi-hightech.com [hitachi-hightech.com]

- 18. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Di-(2-ethylhexyl) phthalate (DEHP) promoted hepatic lipid accumulation by activating Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of Notch pathway in effect of mono-2-ethylhexyl phthalate on the proliferation and cell cycle of SH-SY5Y cell - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(2-ethylhexyl) isophthalate

CAS Number: 137-89-3

This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) isophthalate, a significant industrial chemical. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological interactions.

Chemical and Physical Properties

This compound is the diester of isophthalic acid and 2-ethylhexanol. It is a colorless, viscous liquid with low volatility. Its primary application is as a plasticizer, imparting flexibility to polymers. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 137-89-3 | [1] |

| Molecular Formula | C24H38O4 | [1] |

| Molecular Weight | 390.56 g/mol | [1] |

| IUPAC Name | bis(2-ethylhexyl) benzene-1,3-dicarboxylate | |

| Physical Properties | ||

| Boiling Point | 211 °C at 2 mmHg | |

| Flash Point | 233 °C | |

| Spectroscopic Data | ||

| Mass Spectrum | Available through NIST WebBook | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of isophthalic acid with 2-ethylhexanol. The following protocol is a representative method adapted from the synthesis of structurally similar phthalate esters.[2][3][4][5][6][7]

Materials:

-

Isophthalic acid

-

2-ethylhexanol (excess)

-

Catalyst (e.g., titanium tetraisopropoxide, sulfuric acid, or p-toluenesulfonic acid)

-

Reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus or fractionation column for water removal

Procedure:

-

Charge the reaction vessel with isophthalic acid, an excess of 2-ethylhexanol, and a catalytic amount of the chosen acid catalyst.

-

Heat the mixture with continuous stirring to a temperature range of 150-270°C.

-

The water produced during the esterification reaction is continuously removed from the reaction mixture via azeotropic distillation with 2-ethylhexanol using a Dean-Stark apparatus or a fractionation column. The unreacted 2-ethylhexanol is returned to the reactor.

-

Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

After completion, the excess 2-ethylhexanol is removed by vacuum distillation.

-

The crude product is then purified, which may involve neutralization of the catalyst, washing with water and/or alkaline solutions, and a final vacuum distillation or treatment with adsorbents to obtain the final high-purity product.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and highly sensitive method for the quantification of this compound in various matrices. The following protocol is a general procedure for the analysis of phthalates in environmental or biological samples.[8][9][10][11]

Sample Preparation (Liquid-Liquid Extraction):

-

For aqueous samples (e.g., water, soft drinks), a defined volume (e.g., 50 mL) is taken.

-

The pH of the sample may be adjusted (e.g., to pH 4.0 with HCl).

-

An internal standard (e.g., a deuterated phthalate) is added to the sample.

-

The sample is extracted with a suitable organic solvent, such as dichloromethane or hexane, by vigorous shaking.

-

The organic layer is separated, and this extraction may be repeated to improve recovery.

-

The combined organic extracts are then dried (e.g., over anhydrous sodium sulfate) and concentrated under a gentle stream of nitrogen.

-

The final extract is reconstituted in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Conditions:

-

Gas Chromatograph: Agilent 8890 GC or similar.

-

Column: DB-5MS or equivalent capillary column.

-

Injector: Splitless mode, with a high injector temperature (e.g., 320°C) to ensure volatilization of high molecular weight phthalates.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature of around 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5977B MS or similar.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) or UV detector is another common technique for the analysis of this compound, particularly in biological samples.[12][13][14][15]

Sample Preparation (for Biological Tissues):

-

A known weight of the tissue sample (e.g., 1 g) is homogenized.

-

The homogenized tissue is placed in a reaction vial with a solvent like acetonitrile (ACN), phosphoric acid, and sodium chloride.

-

An internal standard (e.g., diisobutyl phthalate - DIBP) is added.

-

The sample is further disrupted using sonication.

-

After vortexing, the sample is filtered to remove proteins and other precipitates before injection into the HPLC system.

HPLC Conditions:

-

HPLC System: Agilent 1260 Infinity or similar.

-

Column: Reversed-phase C18 column (e.g., Poroshell 120 C18).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5) and an organic phase (e.g., a mixture of methanol and isopropanol).

-

Flow Rate: Typically around 1 mL/min.

-

Detector: PDA or UV detector set to a wavelength where the analyte absorbs (e.g., around 230 nm).

Quantification: Similar to GC-MS, quantification is performed using a calibration curve prepared from standard solutions of the analyte and an internal standard.

Biological Interactions and Signaling Pathways

While research on this compound is less extensive than its ortho-phthalate isomer (DEHP), the metabolic and signaling pathways of DEHP provide a strong model for understanding the potential biological activities of the isophthalate.

Metabolic Pathway

Upon ingestion, this compound is expected to undergo hydrolysis by esterases, primarily in the intestine and liver, to form mono(2-ethylhexyl) isophthalate and 2-ethylhexanol. The monoester is then further metabolized by cytochrome P450 enzymes.

Caption: Metabolic pathway of this compound.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Signaling Pathway

The monoester metabolite of phthalates is known to be a ligand for PPARα, a nuclear receptor that regulates lipid metabolism. Activation of PPARα can lead to peroxisome proliferation and has been linked to hepatocarcinogenesis in rodents.[16][17][18][19][20]

Caption: PPARα signaling pathway activation.

Wnt/β-catenin Signaling Pathway

Studies on DEHP have shown that it can modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.[21][22][23][24]

Caption: Wnt/β-catenin signaling pathway modulation.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

There is also evidence that DEHP can influence the TGF-β signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The modulation of this pathway by DEHP has been linked to the progression of certain diseases.[25]

Caption: TGF-β signaling pathway interaction.

References

- 1. 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 2. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fses.oregonstate.edu [fses.oregonstate.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. desline.com [desline.com]

- 11. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 17. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. The adjuvant effect of di-(2-ethylhexyl) phthalate is mediated through a PPARalpha-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Network toxicology and cell experiments reveal the mechanism of DEHP-induced diabetic nephropathy via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Di(2-ethylhexyl) phthalate promotes lung cancer cell line A549 progression via Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. omicsonline.org [omicsonline.org]

- 24. Di-(2-ethylhexyl) phthalate exacerbates abnormalities of testicular development in F1 males via inhibition the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Di-(2-ethylhexyl) Phthalate Triggers Proliferation, Migration, Stemness, and Epithelial–Mesenchymal Transition in Human Endometrial and Endometriotic Epithelial Cells via the Transforming Growth Factor-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Bis(2-ethylhexyl) isophthalate molecular weight and formula

An In-depth Technical Guide on Bis(2-ethylhexyl) Isophthalate

This guide provides a focused overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound, an organic compound, is primarily utilized as a plasticizer.[1] Its core chemical identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C24H38O4 | [2][3][4][5][6] |

| Molecular Weight | 390.6 g/mol | [2][3] |

| 390.56 g/mol | [4][6] | |

| 390.5561 g/mol | [5] | |

| IUPAC Name | bis(2-ethylhexyl) benzene-1,3-dicarboxylate | [2] |

| CAS Number | 137-89-3 | [4][5][6] |

Synonyms

This compound is also known by several other names in literature and commerce, including:

Logical Relationship of Identifiers

The relationship between the common name, its molecular formula, and its molecular weight is fundamental to its chemical identity. This can be visualized as a direct hierarchy.

Chemical Identity Hierarchy

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, Analytical Standard Grade, Best Price Mumbai [nacchemical.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 6. This compound analytical standard 137-89-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl) Isophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis(2-ethylhexyl) isophthalate (DEHIP), a common plasticizer, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and materials science sectors, where understanding the solubility of excipients and formulation components is critical.

Introduction to this compound

This compound, also known as di(2-ethylhexyl) isophthalate, is a high-molecular-weight ortho-phthalate plasticizer. It is a colorless, viscous liquid with low volatility and is widely used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its chemical structure and properties, particularly its solubility, are key determinants of its application and performance in various formulations.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Citation(s) |

| Water | 16 °C (61 °F) | < 0.1 g/100mL | [2] |

| Water | 25 °C (77 °F) | Insoluble | [1][3] |

| Alcohols | Ambient | Generally Soluble | [1] |

| Ethers | Ambient | Generally Soluble | [1] |

| Aromatic Hydrocarbons | Ambient | Generally Soluble | [1] |

| Hexane | Not Specified | A solution of 100 µg/mL is possible, but this is not a reported solubility limit. | [3] |

| Chloroform | Not Specified | Slightly Soluble | |

| Methanol | Not Specified | Slightly Soluble |

Note on Temperature Influence: The solubility of this compound in organic solvents is expected to increase with a rise in temperature.[1]

Experimental Protocols for Solubility Determination

A standardized, specific experimental protocol for determining the solubility of this compound was not found in the reviewed literature. However, a general methodology can be adapted from standard practices for determining the solubility of resins and polymers, such as the withdrawn ASTM D3132 standard.[4][5][6] The following outlines a general isothermal saturation method that can be employed.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This duration may need to be determined empirically, but 24 to 72 hours is often adequate.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle. It is crucial to maintain the temperature of the sample during this period.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the aliquot through a chemically resistant syringe filter.

-

Quantification: Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Considerations:

-

The purity of both the solute and the solvent is critical for accurate solubility determination.

-

The analytical method used for quantification must be validated for linearity, accuracy, and precision.

-

For volatile solvents, care must be taken to prevent solvent loss during the experiment.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application involving this compound is a critical step. The following diagram illustrates a logical workflow for this process, particularly when detailed solubility data is limited.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. BIS(2-ETHYLHEXYL)ISOPHTHALATE | 137-89-3 [chemicalbook.com]

- 3. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.globalspec.com [standards.globalspec.com]

An In-Depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) isophthalate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bis(2-ethylhexyl) isophthalate (DEHIP), a widely used plasticizer. The primary synthesis pathway involves the direct esterification of isophthalic acid with 2-ethylhexanol. This document details the chemical principles, reaction kinetics, and critical process parameters. It presents a comparative analysis of common catalytic systems, including organotitanates and sulfonic acids, supported by quantitative data on reaction conditions and yields. Detailed experimental protocols for laboratory-scale synthesis and subsequent purification are provided. The guide also includes visualizations of the chemical reaction and the overall process workflow to facilitate a deeper understanding of the synthesis pathway.

Introduction

This compound, also known as dioctyl isophthalate (DOIP), is a branched-chain diester of isophthalic acid and 2-ethylhexanol.[1][2] Its molecular formula is C24H38O4, and it has a molecular weight of approximately 390.56 g/mol .[1][3] DEHIP is a colorless, viscous liquid that is insoluble in water.[3] It is primarily used as a plasticizer, an additive that increases the flexibility and durability of polymeric materials, particularly polyvinyl chloride (PVC).

The synthesis of DEHIP is a classic example of Fischer-Speier esterification, a reaction that combines a carboxylic acid and an alcohol in the presence of an acid catalyst. The overall reaction involves the condensation of two molecules of 2-ethylhexanol with one molecule of isophthalic acid, resulting in the formation of the diester and two molecules of water.

Chemical Synthesis Pathway

The predominant method for both industrial and laboratory synthesis of this compound is the direct esterification of isophthalic acid with 2-ethylhexanol. This is a reversible reaction, and to drive it towards the product side, an excess of the alcohol is typically used, and the water formed during the reaction is continuously removed.

The reaction proceeds in two sequential steps:

-

Monoester Formation: Isophthalic acid reacts with one molecule of 2-ethylhexanol to form mono(2-ethylhexyl) isophthalate.

-

Diester Formation: The monoester then reacts with a second molecule of 2-ethylhexanol to yield the final product, this compound.

For the closely related synthesis of bis(2-ethylhexyl) phthalate from phthalic anhydride, the formation of the monoester is very rapid and irreversible, while the second esterification step is slower and requires a catalyst.[4] A similar kinetic profile is expected for the esterification of isophthalic acid.

Caption: Reaction scheme for the two-step synthesis of this compound.

Catalytic Systems

The esterification reaction requires an acid catalyst to achieve a reasonable reaction rate. The choice of catalyst is a critical factor influencing reaction time, temperature, yield, and the color of the final product. The most commonly employed catalysts fall into two main categories: sulfonic acids and organotitanates.

Sulfonic Acid Catalysts

-

p-Toluenesulfonic acid (p-TSA): This is a strong organic acid that is effective in catalyzing esterification reactions.[5][6] It is relatively inexpensive and easy to handle. However, its strong acidity can sometimes lead to side reactions and darkening of the product, which may necessitate more intensive purification steps.[5]

-

Methane sulfonic acid (MSA): Similar to p-TSA, MSA is a strong acid catalyst used in the synthesis of phthalate esters, demonstrating good results in kinetic studies.[4]

Organotitanate Catalysts

-

Tetraalkyl titanates (e.g., tetraisopropyl titanate, tetrabutyl titanate): These are widely used in the industrial production of phthalate and terephthalate esters.[7] They are effective at high temperatures and typically result in a lighter-colored product compared to sulfonic acid catalysts.[5] Titanate catalysts are generally considered less corrosive than strong acid catalysts.

Quantitative Data Summary

While specific comparative studies for this compound are limited in publicly available literature, data from analogous phthalate and terephthalate syntheses provide valuable insights into typical reaction parameters.

| Parameter | Sulfonic Acid (p-TSA) | Organotitanate (Titanium Tetraalkoxide) | Reference |

| Reactant Molar Ratio | 1:1.1 to 1:1.8 (Phthalic Anhydride:2-EH) | 1:2 to 1:2.5 (Terephthalic Acid:2-EH) | [5] |

| Catalyst Concentration | 1% (relative to reactants) | 50-200 ppm (as Ti) | [5] |

| Reaction Temperature | 120-160 °C | 180-270 °C | [5] |

| Reaction Time | Varies (hours) | Varies (hours) | |

| Typical Yield | >95% (for related esters) | >90% (for related esters) | |

| Product Color | Can be darker | Generally lighter | [5] |

Note: The data presented is largely derived from the synthesis of phthalate and terephthalate analogs and should be considered as a general guideline for the synthesis of this compound.

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis and purification of this compound.

Synthesis via Titanate Catalysis

-

Apparatus Setup: A round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to facilitate the removal of water.

-

Charging Reactants: Charge the flask with isophthalic acid (1 mole), 2-ethylhexanol (2.2 to 2.5 moles, an excess), and the tetraalkyl titanate catalyst (e.g., tetraisopropyl titanate, providing a Ti concentration of 50-200 ppm).

-

Reaction: Heat the mixture with stirring under a slow stream of nitrogen. The reaction temperature is typically maintained between 180°C and 230°C.

-

Water Removal: Water will begin to co-distill with 2-ethylhexanol and collect in the Dean-Stark trap. The lower aqueous layer is periodically drained.

-

Monitoring Progress: The reaction progress is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a low level (e.g., < 0.5 mg KOH/g).

-

Cooling: Once the reaction is complete, the mixture is cooled to approximately 90-100°C before proceeding to purification.

Purification Protocol

-

Catalyst Neutralization: The crude ester is treated with a basic solution, such as a slurry of calcium hydroxide or a dilute sodium hydroxide or sodium carbonate solution, to neutralize the remaining acidic catalyst and any unreacted isophthalic acid. This step is performed with stirring at an elevated temperature (e.g., 90-160°C).

-

Washing: The neutralized mixture is then washed with hot deionized water to remove the resulting salts and other water-soluble impurities. The aqueous layer is separated from the organic ester layer. This step may be repeated several times.

-

Removal of Excess Alcohol: The excess 2-ethylhexanol is removed by steam stripping or vacuum distillation. During this step, the temperature is raised while applying a vacuum to distill off the volatile alcohol.

-

Filtration: The final product is often filtered through a bed of activated carbon or diatomaceous earth to remove residual impurities and improve the color and clarity of the final product.

-

Final Product: The resulting product is this compound, a clear, viscous liquid.

Process Workflow Visualization

The overall synthesis and purification process can be visualized as a multi-stage workflow.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via direct esterification is a well-established and efficient process. The selection of the catalyst, either a sulfonic acid or an organotitanate, along with careful control of reaction parameters such as temperature and reactant molar ratios, are key to achieving high yields and purity. The post-reaction purification, involving neutralization, washing, and stripping of excess alcohol, is crucial for obtaining a product that meets the required quality standards for its application as a plasticizer. This guide provides the fundamental technical information required for researchers and scientists to understand and implement the synthesis of this important industrial chemical.

References

- 1. 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]

Dioctyl Isophthalate: A Comprehensive Technical Analysis of its Physical State and Appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of dioctyl isophthalate (DOIP), with a primary focus on its physical state and appearance. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics for formulation, manufacturing, and quality control purposes.

Physical and Chemical Properties

Dioctyl isophthalate is a high molecular weight phthalate ester.[1] At room temperature, it exists as a clear, colorless to pale yellow, oily, and viscous liquid.[2][3][4][5][6] It possesses a slight, mild, or characteristic ester-like odor.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of dioctyl isophthalate.

| Property | Value | Units | References |

| Physical State | Oily, Viscous Liquid | - | [1][3][4][5] |

| Appearance | Clear, Colorless to Pale Yellow | - | [2][4][5][6] |

| Odor | Slight, Mild, Characteristic | - | [2][3][4] |

| Melting Point | -4 to -55 | °C | [1][3][7] |

| Boiling Point | 230 - 385 | °C | [1][7] |

| Density | 0.980 - 0.989 | g/cm³ at 20°C | [1][3][5][8] |

| Vapor Pressure | 0.0000055 - 0.023 | mmHg at 20°C | [3][7] |

| Viscosity | 82 - 83 | cP at 20°C | [3][8] |

| Flash Point | 215 - 227 | °C | [1][7] |

| Water Solubility | <0.1 g/L (Insoluble) | g/L | [1][2][4] |

| Molecular Formula | C24H38O4 | - | [1][9][10] |

| Molecular Weight | 390.56 - 390.62 | g/mol | [1][7] |

Experimental Protocols

The determination of the physical and chemical properties of dioctyl isophthalate is conducted using standardized test methods to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.

Determination of Appearance (Visual Inspection)

The appearance of dioctyl isophthalate is determined visually according to the principles outlined in ASTM E2680: Standard Test Method for Appearance of Clear, Transparent Liquids (Visual Inspection Procedure) .

-

Objective: To assess the clarity, color, and presence of any suspended matter or contamination.

-

Apparatus:

-

Clear, colorless glass sample container with a closure.

-

A well-lit viewing area with a dark and a light background.

-

-

Procedure:

-

A representative sample of dioctyl isophthalate is placed into the clean, dry sample container.

-

The container is sealed and gently agitated to ensure homogeneity.

-

The sample is first observed against the light background to detect any dark particulate matter or haze.

-

Subsequently, the sample is viewed against the dark background to identify any light-colored particulates or turbidity.

-

The color of the liquid is observed by looking through the sample horizontally against a white background.

-

The presence of any free water or other immiscible liquids is noted by observing for distinct layers or droplets.

-

-

Interpretation of Results: The sample passes if it is free of visible suspended matter, haze, and separated water, and its color conforms to the product specification (e.g., colorless to pale yellow).

Determination of Odor (Sensory Evaluation)

The odor of dioctyl isophthalate is determined by sensory evaluation, following established protocols for smelling procedures.

-

Objective: To characterize the odor profile of the substance.

-

Apparatus:

-

Odor-free sample container.

-

Blotter strips (optional).

-

-

Procedure:

-

The evaluation is conducted in a well-ventilated, odor-free environment to prevent interference from external scents.

-

A small amount of the sample is placed in the container.

-

The evaluator wafts the vapors from the container opening towards their nose. Direct, deep inhalation from the container is avoided to prevent olfactory fatigue and potential health risks.

-

Alternatively, a blotter strip is dipped into the liquid and allowed to equilibrate for a few seconds before being held approximately an inch from the nose for evaluation.

-

The odor is described using standard descriptors (e.g., slight, mild, ester-like).

-

-

Interpretation of Results: The observed odor is compared against the known characteristic odor of pure dioctyl isophthalate.

Determination of Density (Specific Gravity)

The density of dioctyl isophthalate is determined using the pycnometer method as described in ASTM D891: Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals .

-

Objective: To accurately measure the density of the liquid at a specified temperature.

-

Apparatus:

-

Pycnometer (a glass flask with a precise volume).

-

Analytical balance.

-

Constant-temperature water bath.

-

Thermometer.

-

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

The pycnometer is filled with freshly boiled and cooled distilled water and placed in the constant-temperature bath until it reaches thermal equilibrium (e.g., 20°C). The weight of the pycnometer filled with water is recorded.

-

The pycnometer is emptied, cleaned, and dried.

-

The pycnometer is then filled with the dioctyl isophthalate sample and brought to the same constant temperature in the water bath. The weight of the pycnometer filled with the sample is recorded.

-

-

Calculation: The specific gravity is calculated by dividing the weight of the sample by the weight of the water. The density is then calculated by multiplying the specific gravity by the density of water at the test temperature.

Determination of Viscosity

The kinematic viscosity of dioctyl isophthalate is determined using a calibrated glass capillary viscometer according to ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .

-

Objective: To measure the resistance to flow of the liquid under gravity.

-

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske).

-

Constant-temperature bath.

-

Timing device.

-

-

Procedure:

-

A clean, dry viscometer is selected where the flow time will be within the specified range.

-

The viscometer is charged with the sample of dioctyl isophthalate.

-

The viscometer is placed in the constant-temperature bath and allowed to equilibrate.

-

The sample is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid to flow between the upper and lower timing marks is accurately measured.

-

-

Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical state and appearance of dioctyl isophthalate.

Caption: Workflow for the determination of physical properties of dioctyl isophthalate.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 10. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

Toxicological Profile of Bis(2-ethylhexyl) Isophthalate: An In-depth Technical Guide

Executive Summary

Bis(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. This technical guide provides a comprehensive overview of the toxicological profile of DEHP, intended for researchers, scientists, and drug development professionals. The document details the chemical and physical properties, toxicokinetics, and various toxicological endpoints, including acute, chronic, carcinogenic, genotoxic, and reproductive and developmental effects. Key experimental methodologies are described, and quantitative data are summarized in tabular format for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the mechanisms of toxicity and experimental designs.

Chemical and Physical Properties

DEHP is a colorless, oily liquid with a slight odor. It is characterized by its low volatility and poor solubility in water, but it is soluble in most organic solvents.

| Property | Value | Reference |

| Chemical Formula | C24H38O4 | [1] |

| Molecular Weight | 390.56 g/mol | [1] |

| CAS Number | 117-81-7 | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | Low | [2] |

Toxicokinetics

Absorption

DEHP can be absorbed through oral, dermal, and inhalation routes. Oral absorption is rapid and extensive, with the parent compound being quickly hydrolyzed to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), in the gastrointestinal tract.[3][4] Dermal absorption is generally low.[4]

Distribution

Following absorption, DEHP and its metabolites are widely distributed in the body, with the highest concentrations typically found in the liver, adipose tissue, and kidneys.[4] DEHP and its metabolites can cross the placental barrier and are also found in breast milk.[4]

Metabolism

The metabolism of DEHP is a critical determinant of its toxicity. The initial and most significant metabolic step is the hydrolysis of DEHP to MEHP and 2-ethylhexanol by lipases in the gut and other tissues.[3][4] MEHP is the primary active metabolite and undergoes further oxidation to several secondary metabolites, which are then conjugated with glucuronic acid for excretion.[3]

Excretion

The metabolites of DEHP are primarily excreted in the urine.[3] The elimination half-life is relatively short, indicating that DEHP does not significantly bioaccumulate in most tissues.[4]

Toxicological Profile

Acute Toxicity

DEHP exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][5]

| Route | Species | LD50 | Reference |

| Oral | Rat | >20,000 mg/kg bw | [5] |

| Oral | Mouse | >20,000 mg/kg bw | [5] |

| Dermal | Rabbit | 24,750 mg/kg bw | [5] |

| Inhalation | Rat | LC50 > 10.62 mg/L | [5] |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

An acute oral toxicity study is typically conducted in female rats following the OECD Test Guideline 425. A starting dose, usually 2000 mg/kg body weight, is administered to a single animal. If the animal survives, the next animal is dosed at a higher level; if it dies or shows signs of severe toxicity, the next animal is dosed at a lower level. This sequential dosing continues until the criteria for stopping the study are met, allowing for the estimation of the LD50 with a reduced number of animals.

Chronic Toxicity and Carcinogenicity

Long-term exposure to DEHP has been associated with adverse effects in the liver, testes, and kidneys in animal studies.[6] The liver is a primary target organ, with effects including increased liver weight and hepatocellular hypertrophy.[6]

The carcinogenicity of DEHP has been demonstrated in rodents, with evidence of increased incidences of liver tumors in rats and mice.[2][6][7] The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B).[8]

| Species | Exposure Route | NOAEL | LOAEL | Effect | Reference |

| Mouse | Diet (104 weeks) | 100 ppm | 500 ppm | Hepatocellular tumors | [6] |

| Rat | Diet (104 weeks) | - | 500 ppm | Testicular atrophy | [9] |

Experimental Protocol: Two-Year Chronic Toxicity/Carcinogenicity Bioassay

A standard chronic toxicity and carcinogenicity bioassay, such as the one conducted by the National Toxicology Program (NTP), involves the administration of the test substance in the diet to groups of 50 male and 50 female rats and mice for 104 weeks.[7][10] Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically to identify non-neoplastic and neoplastic lesions.

Genotoxicity

The genotoxicity of DEHP has been extensively studied, with the majority of in vitro and in vivo assays yielding negative results.[7][8][11] DEHP is generally considered to be a non-genotoxic carcinogen, meaning it does not directly damage DNA but rather induces cancer through other mechanisms.[3][8]

| Assay | System | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Negative | [7] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [7] |

| In vivo Micronucleus Test | Mouse bone marrow | Negative | [7] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, following OECD Test Guideline 471, is a widely used method to assess the mutagenic potential of a chemical. Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted and compared to the control.

Reproductive and Developmental Toxicity

DEHP is a well-established reproductive and developmental toxicant in animals.[12] The developing male reproductive system is particularly sensitive to the effects of DEHP. In utero exposure can lead to a spectrum of abnormalities known as the "phthalate syndrome," which includes testicular dysgenesis, reduced sperm production, and malformations of the reproductive tract.[12]

| Species | Effect | NOAEL | LOAEL | Reference |

| Rat | Testicular atrophy in offspring | - | - | [9] |

| Mouse | Developmental toxicity (malformations) | 0.025% in diet | 0.05% in diet | [13] |

| Mouse | Decreased male offspring body weight at birth | - | 0.01% in diet | [14] |

Experimental Protocol: Two-Generation Reproductive Toxicity Study

A two-generation study, such as one following OECD Test Guideline 416, is designed to evaluate the effects of a substance on all phases of the reproductive cycle. The F0 generation is exposed to the test substance before mating, during gestation, and through lactation. The F1 generation is then selected and also exposed to the substance and subsequently mated to produce the F2 generation. Endpoints evaluated include fertility, litter size, pup survival, and developmental landmarks in the offspring.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of DEHP is believed to be mediated through multiple mechanisms, with the activation of the peroxisome proliferator-activated receptor alpha (PPARα) being a key event in its hepatocarcinogenicity in rodents.[3][15][16] However, the relevance of this pathway to humans is debated.[3] DEHP is also a known endocrine disruptor, primarily through its anti-androgenic activity.[1]

Risk Assessment Framework

The risk assessment for DEHP involves a multi-step process that integrates exposure and hazard data to characterize the potential risk to human health.

Conclusion

Bis(2-ethylhexyl) phthalate (DEHP) is a well-studied compound with a comprehensive toxicological database. It exhibits low acute toxicity but is a known reproductive and developmental toxicant and a rodent carcinogen. The primary mechanisms of toxicity involve the activation of PPARα and endocrine disruption through anti-androgenic effects. While this guide provides a thorough overview of the toxicological profile of DEHP, it is crucial to reiterate that this information may not be directly applicable to its isomer, Bis(2-ethylhexyl) isophthalate (DEHIP), for which there is a significant lack of data. Further research is warranted to elucidate the specific toxicological properties of DEHIP.

References

- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Chronic toxicity of di(2-ethylhexyl)phthalate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fsc.go.jp [fsc.go.jp]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DEHP: genotoxicity and potential carcinogenic mechanisms-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies by the National Toxicology Program on di(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reproductive and neurobehavioural toxicity study of bis(2-ethylhexyl) phthalate (DEHP) administered to mice in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of peroxisome proliferator-activated receptor alpha (PPARalpha)-related enzymes by di(2-ethylhexyl) phthalate (DEHP) treatment in mice and rats, but not marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Environmental Fate and Persistence of Bis(2-ethylhexyl) isophthalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) isophthalate (DEHIP) is a plasticizer used to impart flexibility to polymers. As a member of the phthalate family, its environmental fate and persistence are of significant interest. This technical guide provides a comprehensive overview of the current scientific understanding of DEHIP's behavior in the environment, including its physicochemical properties, biodegradation, abiotic degradation, bioaccumulation, and mobility. Due to a scarcity of environmental fate data specifically for the isophthalate isomer, this guide incorporates data for its close structural isomer, bis(2-ethylhexyl) phthalate (DEHP), as a surrogate where necessary, with clear indications of this substitution. The guide details standard experimental protocols for assessing the environmental fate of chemicals and presents quantitative data in structured tables for comparative analysis. Visual diagrams of key processes are provided to aid in comprehension.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. This compound is a colorless, oily liquid with low water solubility and a high octanol-water partition coefficient, indicating its tendency to associate with organic matter and lipids. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | This compound (DEHIP) | Bis(2-ethylhexyl) phthalate (DEHP) (Surrogate Data) | Reference(s) |

| Molecular Formula | C₂₄H₃₈O₄ | C₂₄H₃₈O₄ | [1] |

| Molecular Weight | 390.56 g/mol | 390.56 g/mol | [1] |

| Appearance | Clear light yellow viscous liquid | Colorless, oily liquid | [1],[2] |

| Water Solubility | < 1 mg/L at 16°C | 0.27 - 0.4 mg/L at 25°C | [1],[2] |

| Vapor Pressure | 2.42 x 10⁻⁶ mmHg at 25°C | 8.3 x 10⁻⁹ to 8.6 x 10⁻⁷ atm at 25°C | [3],[2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 7.77 | 5.11 - 9.61 | [4],[2] |

| Henry's Law Constant | Not available | 3.0 x 10⁻² Pa·m³/mol | [2] |

| Melting Point | 78°C | -50°C | [3],[5] |

| Boiling Point | 211°C at 2 mmHg | 385°C at 760 mmHg | [3],[5] |

| Density | 0.983 g/cm³ | 0.99 g/mL at 20°C | [3],[5] |

Note: Data for DEHP is provided as a surrogate for comparison due to the limited availability of data for DEHIP.

Environmental Fate and Persistence

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its potential for bioaccumulation and mobility.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the breakdown of DEHIP in the environment.

Hydrolysis: The ester linkages in DEHIP can be susceptible to hydrolysis, the rate of which is dependent on pH and temperature. Generally, phthalate esters are considered to be relatively stable to hydrolysis under neutral environmental conditions. The estimated half-life for chemical hydrolysis of DEHP in water is over 100 years, suggesting that this is not a significant degradation pathway.[2]

Photolysis: Direct photolysis occurs when a chemical absorbs light and is transformed. While DEHIP does not significantly absorb sunlight in the troposphere, indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals, can be a more significant degradation pathway in the atmosphere and surface waters. The photo-oxidation half-life of gaseous DEHP is estimated to be between 2.9 and 29 hours.[2] In water, the photolysis half-life of DEHP is estimated to be 144 days or longer.[2]

Biodegradation

Biodegradation is a primary mechanism for the removal of phthalate esters from the environment. Microorganisms, through enzymatic action, can break down these compounds.

Aerobic Biodegradation: Under aerobic conditions, DEHIP is expected to biodegrade. The initial step in the biodegradation of phthalate esters is the hydrolysis of the ester bonds by esterases to form the monoester, mono(2-ethylhexyl) isophthalate, and subsequently isophthalic acid and 2-ethylhexanol.[6] The aromatic ring of isophthalic acid is then further degraded through hydroxylation and ring cleavage.[6] The half-life of DEHP in soil under aerobic conditions is estimated to range from 5 to 23 days.[2]

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of phthalate esters is generally slower. The anaerobic degradation of DEHP is more persistent, with a half-life of one year or more in water.[2] Studies on methanogenic cultures have shown that while the hydrolysis products of DEHP can be degraded, the parent compound may remain unaffected for extended periods.[7]

The proposed aerobic biodegradation pathway for isophthalate esters is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical pathway and degradation of phthalate ester isomers by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and high-value applications of phthalate isomers degradation pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biodegradation of Bis(2-ethylhexyl) Phthalate (DEHP) in Soil and Water

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's request specified bis(2-ethylhexyl) isophthalate. However, the vast majority of scientific literature on the biodegradation of this class of compounds pertains to its isomer, bis(2-ethylhexyl) phthalate, commonly known as DEHP or DOP. This compound is a distinct chemical entity for which biodegradation data is exceedingly scarce. This guide will therefore focus on the extensively studied DEHP, as it is presumed to be the compound of primary interest.

Executive Summary

Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has become a ubiquitous environmental contaminant. Understanding its fate and persistence in soil and aquatic environments is crucial for risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the biodegradability of DEHP, detailing its degradation pathways, kinetics, and the experimental methodologies used to assess its environmental fate. Quantitative data from various studies are summarized in tabular format for ease of comparison. Additionally, key processes are visualized using diagrams to facilitate understanding.

Introduction

DEHP is a diester of phthalic acid and 2-ethylhexanol. Due to its physical, non-covalent incorporation into plastic matrices, it can leach into the environment, leading to widespread contamination of soil, water, and sediment. The primary mechanism for the environmental removal of DEHP is biodegradation by microorganisms.[1] This process is influenced by a multitude of environmental factors, including temperature, pH, oxygen availability, and the presence of specific microbial communities.[2] Abiotic degradation processes such as hydrolysis and photolysis are generally considered to be of minor importance in the overall environmental fate of DEHP.[3]

Biodegradation in Soil

In soil environments, DEHP is primarily degraded by aerobic microorganisms. The rate of degradation is highly dependent on soil characteristics, such as organic matter content, which can affect the bioavailability of DEHP to microbes.[1]

The following table summarizes key quantitative data from various studies on DEHP biodegradation in soil.

| Parameter | Value | Conditions | Reference |

| Half-life | 5 to 23 days | Aerobic biodegradation | [4] |

| Half-life | 24.2 to 29.6 days | Silt loam soil (3.8% organic carbon, pH 6.0) | [1] |

| Half-life | 94.1 ± 4.3 days | Soil with low organic matter (0.6% organic carbon, pH 5.8) | [1] |

| Degradation | 89% removal | 76 days, initial concentration of 5.51 mg/g dry soil, with nutrient and inoculum addition | [1] |

| Degradation | 39.95% | 35 days in Mollisols | [5] |

| Degradation Kinetics | Biphasic model: First-order (0-10 days), Fractional power (11-90 days) | Laboratory microcosms | [6] |

| Degradation by specific strain | 86% removal | 6 days, by Enterobacter spp. strain YC-IL1 in artificially contaminated soil | [7] |

A typical experimental protocol for assessing DEHP biodegradation in soil involves the following steps:

-

Soil Collection and Preparation: Soil is collected from the desired location, often sieved to remove large debris, and characterized for properties such as pH, organic matter content, and microbial biomass.[7]

-

Microcosm Setup: Soil microcosms are prepared in glass containers. DEHP, often radiolabeled (e.g., with ¹⁴C), is added to the soil at a specific concentration.[8] The soil moisture is adjusted to a percentage of its water-holding capacity.[9]

-

Incubation: The microcosms are incubated under controlled conditions of temperature and light. For aerobic studies, adequate air exchange is ensured.[9]

-

Sampling: Soil samples are collected at regular intervals over the course of the experiment.[5]

-

Extraction and Analysis: The remaining DEHP and its metabolites are extracted from the soil using an appropriate solvent (e.g., hexane). The extracts are then analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][10] If a radiolabeled compound is used, mineralization can be quantified by trapping the evolved ¹⁴CO₂ in an alkaline solution and measuring its radioactivity.[11]

Experimental workflow for soil biodegradation assessment.

Biodegradation in Water

In aquatic systems, DEHP biodegradation is a key process, particularly under aerobic conditions. DEHP has a strong tendency to adsorb to sediments, which can reduce its bioavailability in the water column.[4]

The following table summarizes key quantitative data from various studies on DEHP biodegradation in water.

| Parameter | Value | Conditions | Reference |

| Half-life | 5 days to 1 month | Aerobic conditions | [4] |

| Half-life | 5.25 days (range 4.55-6.77) | 20 mg/L DEHP in distilled water with acclimated sewage | [3] |

| Mineralization | 86% | 28-day period, following the half-life study above | [3] |

| Degradation | 98.7% | 72 hours, by Ochrobactrum anthropi strain L1-W, initial concentration 200 mg/L | [12] |

| Half-life | 10.21 hours | Corresponds to the 98.7% degradation by O. anthropi | [12] |

| Degradation | >93.84% | 48 hours, by a halotolerant bacterial consortium, initial concentration 1000 mg/L | [13][14] |

| Half-life | 3.6 to 4.4 days | Corresponds to the >93.84% degradation by the consortium | [13][14] |